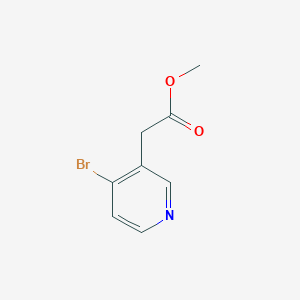![molecular formula C8H6N4O2 B13109944 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)
6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a triazine ring fused with a benzene ring, making it a benzo-fused triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include heating the mixture to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitrobenzo[e][1,2,4]triazine derivatives.
Reduction: Hydroxybenzo[e][1,2,4]triazine derivatives.
Substitution: Alkylated or acylated benzo[e][1,2,4]triazine derivatives.
Scientific Research Applications
6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion.
Comparison with Similar Compounds
1,2,4-Triazine: A simpler triazine derivative without the benzo-fused ring.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with different functional groups.
Uniqueness: 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid is unique due to its fused benzene ring, which enhances its stability and reactivity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-amino-1,2,4-benzotriazine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c9-4-1-2-5-6(3-4)10-7(8(13)14)12-11-5/h1-3H,9H2,(H,13,14) |
InChI Key |
UGOGXVXMDZTTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)








![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)



